2,2,2-Trichloro-n-methylacetamide
Overview
Description
2,2,2-Trichloro-n-methylacetamide is a useful research compound. Its molecular formula is C3H4Cl3NO and its molecular weight is 176.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66034. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic Analysis and Quantum Chemistry
DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions : A study by Yan Ji et al. (2020) used density functional theory (DFT) to calculate the infrared (IR) spectrum of N-Methylacetamide, analyzing contributions to amide I, II, and III bands. This research aids in understanding the formation of the amide infrared spectrum, offering insights into organic chemistry, analytical chemistry, and chemical biology (Yan Ji et al., 2020).
Reaction Kinetics and Mechanisms
Kinetics and Mechanism of N-Substituted Amide Hydrolysis : Investigating the hydrolysis kinetics and mechanism of N-substituted amides in high-temperature water, a study focused on N-Methylacetamide (NMA) found that the hydrolysis reaction is first order in water and NMA, providing insights into the pH-dependent reaction rates at various temperatures (P. Duan, L. Dai, P. Savage, 2010).
Chemical Synthesis and Characterization
Synthesis and Characterization of N-Methyl-N-Phenyl-Acetamide Derivatives : Research by Z. Zhong-cheng and Shu Wan-yin (2002) detailed the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide through acetylation, esterification, and ester interchange steps, highlighting the yield and spectroscopic analysis of the product. This work contributes to synthetic chemistry and the understanding of N-methylacetamide derivatives (Z. Zhong-cheng, Shu Wan-yin, 2002).
Environmental Chemistry and Toxicology
Formation and Occurrence of N-Chloro-2,2-dichloroacetamide in Chlorinated Drinking Waters : A significant study by Yun Yu and D. Reckhow (2017) identified N-Chloro-2,2-dichloroacetamide as a disinfection byproduct in chlorinated drinking water, differentiating it from previously assumed compounds and highlighting its potential toxicological implications (Yun Yu, D. Reckhow, 2017).
Molecular Interactions
Contributions of Various Noncovalent Bonds : Adhikari and Scheiner (2012) explored the interaction between N-Methylacetamide and sulfur-containing molecules, identifying a range of noncovalent bonds like SH⋅⋅⋅O and NH⋅⋅⋅S hydrogen bonds, which contribute to the stability of such complexes. This research provides a molecular-level insight into the interactions relevant to protein chemistry and material science (U. Adhikari, S. Scheiner, 2012).
Properties
IUPAC Name |
2,2,2-trichloro-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl3NO/c1-7-2(8)3(4,5)6/h1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXFCUXLPCIOAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289993 | |
Record name | 2,2,2-trichloro-n-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23170-77-6 | |
Record name | NSC66034 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66034 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2,2-trichloro-n-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.